The compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the InChI key: InChI=1S/C16H27N3/c1-2-19(12-10-17)16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3 . Its systematic name reflects its structure and functional groups, indicating it contains both piperidine and ethylenediamine moieties.
The synthesis of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine typically involves the reaction of 1-benzylpiperidine with ethylenediamine. The process can be outlined as follows:
This method allows for the formation of the target compound through nucleophilic attack by ethylenediamine on the benzylpiperidine .
The molecular structure of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine can be described in terms of its components:
The compound's molecular formula is , indicating it has three nitrogen atoms within its structure. The presence of both a piperidine and ethylenediamine moiety contributes to its unique properties .
The compound's InChI key and molecular weight (approximately 271.41 g/mol) provide essential data for further computational studies and applications in drug design.
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action of (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific receptors or enzymes in biological systems. It may act as either an agonist or antagonist depending on the target:
The exact mechanism varies based on the biological context and specific receptors involved .
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine has diverse applications in several fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: